5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
Description
5-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core linked to a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy group. The benzothiadiazole moiety (C₆H₄N₂S) is an aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in agrochemicals and pharmaceuticals . The 4,6-dimethylpyrimidin-2-yl group may contribute to lipophilicity and target affinity, as pyrimidine derivatives are common in enzyme inhibitors .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-8-12(2)20-18(19-11)25-14-4-3-7-23(10-14)17(24)13-5-6-15-16(9-13)22-26-21-15/h5-6,8-9,14H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWDAABEPBELKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylpyrimidinyl group through an etherification reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Structural Implications :
- The methyl groups on the pyrimidine ring in both compounds likely increase lipophilicity, aiding membrane permeability in agrochemical contexts .
Comparison with Other Pyrimidine-Containing Agrochemicals
lists compounds such as 2-[3-(4,6-dimethylpyrimidin-2-yl)ureido]benzoic acid , which shares the 4,6-dimethylpyrimidin-2-yl motif. Unlike the target compound, this derivative uses a urea linker and lacks the piperidine-benzothiadiazole framework. Urea-based agrochemicals often act as herbicides by inhibiting acetolactate synthase (ALS), suggesting that the target compound’s pyrimidine group may similarly target ALS or related enzymes .
Research Findings and Inferences
- Synthetic Accessibility: Both compounds likely utilize coupling reactions (e.g., carbodiimide-mediated) to attach the piperidine-carbonyl group to the heterocyclic core. The benzothiadiazole synthesis may require cyclization of ortho-aminothiophenol derivatives, while dihydropyridazinone could involve ketone functionalization .
- The dihydropyridazinone analog’s role remains speculative but may involve kinase or protease inhibition due to its amide group.
- Regulatory Context : Compounds under the Pesticides Act 1974 () suggest stringent evaluation for agrochemical use. The target compound’s structural similarity to regulated substances may necessitate compliance with toxicity and environmental impact assessments .
Biological Activity
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole (CAS Number: 2097926-44-6) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiadiazole core linked to a piperidine moiety through a pyrimidine-derived ether. The structural complexity of this compound suggests diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways .
- Receptor Modulation : It may interact with receptors involved in neurotransmission and cognitive functions, potentially impacting conditions like Alzheimer's disease .
Antimicrobial Activity
Research has indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation markers such as IL-1β and inhibit edema formation in animal models . The anti-inflammatory activity was found to be superior to standard treatments like diclofenac.
Cognitive Enhancement
Preliminary studies suggest that compounds with similar structures could enhance cognitive function by modulating neurotransmitter systems, particularly through inhibition of the 5-HT6 receptor . This mechanism may offer therapeutic potential for treating cognitive impairments associated with neurodegenerative diseases.
Case Studies
- Case Study on Anti-inflammatory Activity : In a controlled study, the compound was administered to animal models exhibiting induced inflammation. Results indicated a marked reduction in swelling and pain within the first hour post-administration, with sustained effects observed for up to three hours .
- Antimicrobial Screening : A series of synthesized derivatives were screened for antibacterial properties. Compounds structurally similar to the target molecule demonstrated effective inhibition against Bacillus subtilis and Proteus vulgaris, suggesting a robust antibacterial profile .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
